MFCD03538349
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Overview
Description
MFCD03538349 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03538349 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions: MFCD03538349 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents, while reduction reactions may require reducing agents. The conditions, such as temperature and pressure, play a crucial role in determining the reaction’s outcome.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the study of these reactions essential for understanding the compound’s versatility.
Scientific Research Applications
MFCD03538349 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or catalyst in various reactions. In biology, it may have potential uses in studying biological processes and interactions. In medicine, this compound could be explored for its therapeutic properties and potential as a drug candidate. Industrial applications may include its use in manufacturing processes or as a component in various products.
Mechanism of Action
The mechanism of action of MFCD03538349 involves its interaction with specific molecular targets and pathways. Understanding these interactions can provide insights into how the compound exerts its effects and its potential therapeutic applications. The molecular targets and pathways involved are crucial for determining the compound’s efficacy and safety.
Comparison with Similar Compounds
MFCD03538349 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share some properties but differ in specific aspects, such as their chemical structure, reactivity, or applications. Listing these similar compounds and comparing their properties can provide a comprehensive understanding of this compound’s distinct characteristics.
Conclusion
This compound is a compound with significant potential in various scientific fields Its synthesis, reactions, and applications make it a valuable subject of study
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-propan-2-yloxyanilino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(2)24-17-8-4-3-7-16(17)20-11-14(10-19)18(22)21-12-15-6-5-9-23-15/h3-9,11,13,20H,12H2,1-2H3,(H,21,22)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTXVEUTCAXWIH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC=C(C#N)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1N/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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